molecular formula C25H25NO2 B594110 (8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1349837-48-4

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B594110
CAS No.: 1349837-48-4
M. Wt: 371.5 g/mol
InChI Key: CNQSHGRPSVJODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid (SC) structurally related to JWH-018, a prototypical naphthoylindole SC. The compound features a methoxy (-OCH₃) substitution at the 8-position of the naphthalene ring, distinguishing it from JWH-018, which lacks this substituent (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) .

Properties

IUPAC Name

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSHGRPSVJODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017319
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349837-48-4
Record name JWH-081 8-Methoxynaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The table below highlights key structural differences among related compounds:

Compound Name Naphthalene Substituent Indole Substituent Key Modifications
JWH-018 None 1-Pentyl Parent structure
(8-MeO-Naph)-1-Pentylindole 8-Methoxy 1-Pentyl Methoxy at naphthalene 8-position
JWH-122 4-Methyl 1-Pentyl Methyl at naphthalene 4-position
AM-2201 None 5-Fluoropentyl Fluorine at pentyl chain terminus
UR-144 Tetramethylcyclopropyl 1-Pentyl Naphthalene replaced with cyclopropane

Structural Implications :

  • Naphthalene Modifications: The 8-methoxy group in the target compound introduces steric and electronic effects that may alter cannabinoid receptor (CB1/CB2) binding compared to JWH-017. JWH-122’s 4-methyl substitution increases lipophilicity, which correlates with higher CB1 affinity and potency in animal models .
  • Indole Chain Modifications :
    • AM-2201’s 5-fluoropentyl chain resists oxidative metabolism, prolonging its half-life compared to JWH-018 .
    • UR-144 replaces the naphthalene with a tetramethylcyclopropyl group, reducing receptor affinity but improving metabolic stability .

Pharmacological Profiles

Receptor Affinity and Potency
  • JWH-018 : Full agonist at CB1 (Ki = 9.0 nM) and CB2 (Ki = 2.9 nM) receptors, with Δ9-THC-like discriminative effects in primates .
  • JWH-122 : Higher CB1 affinity (Ki = 0.69 nM) due to 4-methyl group enhancing hydrophobic interactions .
  • AM-2201 : Retains high CB1 affinity (Ki = 1.0 nM) but exhibits prolonged action due to fluorinated chain .
  • (8-MeO-Naph)-1-Pentylindole : Predicted to have moderate CB1 affinity (Ki ~10–20 nM) based on methoxy’s steric hindrance, though electronic effects may partially offset this .
Metabolic Stability
  • JWH-018 undergoes rapid hepatic oxidation at the pentyl chain, producing hydroxylated metabolites .
  • The 8-methoxy group in the target compound may slow CYP450-mediated metabolism, similar to how 4-methyl in JWH-122 extends half-life .

Toxicological Considerations

  • JWH-018 : Associated with seizures, tachycardia, and nephrotoxicity in humans .
  • UR-144 : Lower acute toxicity in rodents compared to naphthoylindoles, likely due to reduced receptor efficacy .
  • (8-MeO-Naph)-1-Pentylindole: Potential for neurotoxicity and cardiotoxicity is inferred from structural analogs, though specific data are lacking .

Biological Activity

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C25H25NO2
  • Molecular Weight : 371.47 g/mol
  • CAS Number : 210179-46-7

This compound acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.

1. Psychoactive Properties

Synthetic cannabinoids like this compound are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.

2. Anti-inflammatory Effects

Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Neurotoxicity

At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.

Case Studies and Research Findings

StudyFindings
Study 1 : Effects on NeurotransmissionDemonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders.
Study 2 : Inflammatory ResponseFound that this compound significantly reduced pro-inflammatory cytokines in vitro.
Study 3 : Neurotoxicity AssessmentReported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.